2-[(4-fluorobenzyl)sulfanyl]-N-(3-methoxyphenyl)-5-[(4-methylphenyl)sulfanyl]pyrimidine-4-carboxamide
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Overview
Description
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes fluorophenyl, methoxyphenyl, and methylphenyl groups attached to a pyrimidine core. The presence of these functional groups imparts distinct chemical properties and reactivity to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Nucleophilic Substitution Reactions: These reactions involve the substitution of a leaving group with a nucleophile, leading to the formation of intermediate compounds.
Condensation Reactions: These reactions involve the combination of two or more molecules to form a larger molecule, often with the elimination of a small molecule such as water.
Oxidation and Reduction Reactions: These reactions involve the transfer of electrons between molecules, leading to changes in the oxidation state of the reactants.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch Reactors: These reactors allow for precise control of reaction conditions, making them suitable for the synthesis of complex organic compounds.
Continuous Flow Reactors: These reactors enable continuous production of the compound, improving efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Nucleophiles: Such as amines and thiols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may yield alcohols or amines.
Scientific Research Applications
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is used in the study of biological processes and interactions at the molecular level.
Medicine: The compound has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Similar Compounds
2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}ACETIC ACID: This compound shares the fluorophenyl and sulfanyl groups but has a different core structure.
2-{[BIS(4-FLUOROPHENYL)METHYL]SULFINYL}-N-METHYLACETAMIDE: This compound has a similar fluorophenyl group but differs in its overall structure and functional groups.
2-{[4,5-BIS(4-METHOXYPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(2-FLUOROPHENYL)METHYLIDENE]ACETOHYDRAZIDE: This compound shares the methoxyphenyl group but has a different core structure and additional functional groups.
Uniqueness
The uniqueness of 2-{[(4-FLUOROPHENYL)METHYL]SULFANYL}-N-(3-METHOXYPHENYL)-5-[(4-METHYLPHENYL)SULFANYL]PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research applications and potential therapeutic uses.
Properties
Molecular Formula |
C26H22FN3O2S2 |
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Molecular Weight |
491.6 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methylsulfanyl]-N-(3-methoxyphenyl)-5-(4-methylphenyl)sulfanylpyrimidine-4-carboxamide |
InChI |
InChI=1S/C26H22FN3O2S2/c1-17-6-12-22(13-7-17)34-23-15-28-26(33-16-18-8-10-19(27)11-9-18)30-24(23)25(31)29-20-4-3-5-21(14-20)32-2/h3-15H,16H2,1-2H3,(H,29,31) |
InChI Key |
YNWHFCCKVIECRI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=CN=C(N=C2C(=O)NC3=CC(=CC=C3)OC)SCC4=CC=C(C=C4)F |
Origin of Product |
United States |
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